molecular formula C13H17N3O B2415552 2-(4-Cyclopropylpiperidine-1-carbonyl)pyrazine CAS No. 2320226-29-5

2-(4-Cyclopropylpiperidine-1-carbonyl)pyrazine

Cat. No.: B2415552
CAS No.: 2320226-29-5
M. Wt: 231.299
InChI Key: AQDRZNFIPNNMIJ-UHFFFAOYSA-N
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Description

2-(4-Cyclopropylpiperidine-1-carbonyl)pyrazine is a heterocyclic compound that features a pyrazine ring fused with a piperidine ring substituted with a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyclopropylpiperidine-1-carbonyl)pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazine-2-carboxylic acid with 4-cyclopropylpiperidine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography ensures the production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Cyclopropylpiperidine-1-carbonyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, facilitated by reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or lithium diisopropylamide in anhydrous solvents.

Major Products:

    Oxidation: Formation of corresponding pyrazine N-oxides.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

2-(4-Cyclopropylpiperidine-1-carbonyl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropylpiperidine-1-carbonyl)pyrazine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

    Pyrazinamide: An anti-tubercular drug with a similar pyrazine core.

    Piperazine derivatives: Compounds with a piperazine ring that exhibit various biological activities.

    Cyclopropyl derivatives: Compounds containing a cyclopropyl group known for their stability and unique reactivity.

Uniqueness: 2-(4-Cyclopropylpiperidine-1-carbonyl)pyrazine stands out due to its combined structural features of a pyrazine ring, a piperidine ring, and a cyclopropyl group, which confer unique chemical and biological properties.

Properties

IUPAC Name

(4-cyclopropylpiperidin-1-yl)-pyrazin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-13(12-9-14-5-6-15-12)16-7-3-11(4-8-16)10-1-2-10/h5-6,9-11H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDRZNFIPNNMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCN(CC2)C(=O)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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